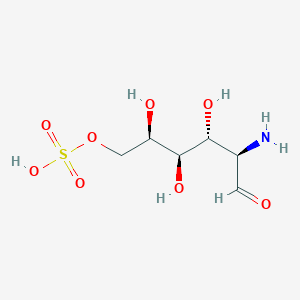
Dinonyl phenyl phosphite
Descripción general
Descripción
Dinonyl phenyl phosphite is an organophosphorus compound with the molecular formula C24H43O3P. It is a phosphite ester derived from phosphorous acid and is characterized by the presence of two nonyl groups and one phenyl group attached to the phosphorus atom. This compound is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers and plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dinonyl phenyl phosphite can be synthesized through the esterification of phosphorous acid with nonyl alcohol and phenol. The reaction typically involves the following steps:
Esterification: Phosphorous acid reacts with nonyl alcohol and phenol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.
Reaction Conditions: The reaction is carried out under reflux conditions at elevated temperatures, usually around 100-150°C, to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes with optimized reaction conditions to achieve high yields and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dinonyl phenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: It undergoes hydrolysis in the presence of water or moisture to yield phosphorous acid and the corresponding alcohols.
Substitution: It can participate in substitution reactions where the nonyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Acidic hydrolysis is often performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: The major product is the corresponding phosphate ester.
Hydrolysis: The products are phosphorous acid and nonyl alcohol.
Substitution: The products depend on the nucleophile used, resulting in different substituted phosphite esters.
Aplicaciones Científicas De Investigación
Dinonyl phenyl phosphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: It serves as a stabilizer for biological samples and reagents, preventing oxidative degradation.
Medicine: It is investigated for its potential antioxidant properties in pharmaceutical formulations.
Industry: It is widely used as an antioxidant and stabilizer in the production of polymers, plastics, and other materials to enhance their durability and resistance to degradation.
Mecanismo De Acción
The primary mechanism of action of dinonyl phenyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides and inhibiting the formation of free radicals, which are responsible for oxidative degradation. The compound achieves this through the following pathways:
Hydroperoxide Decomposition: this compound reacts with hydroperoxides to form phosphates and alcohols, thereby neutralizing the oxidative species.
Free Radical Scavenging: It donates hydrogen atoms to free radicals, converting them into more stable and less reactive species.
Comparación Con Compuestos Similares
Dinonyl phenyl phosphite can be compared with other similar compounds, such as:
Triphenyl phosphite: Unlike this compound, triphenyl phosphite has three phenyl groups attached to the phosphorus atom. It is also used as an antioxidant and stabilizer but has different solubility and reactivity properties.
Tris(nonylphenyl) phosphite: This compound has three nonylphenyl groups attached to the phosphorus atom. It is similar in function to this compound but has a higher molecular weight and different physical properties.
Phenyl dihydrogen phosphite: This compound has two hydrogen atoms and one phenyl group attached to the phosphorus atom. It is less commonly used as an antioxidant but has applications in organic synthesis.
Uniqueness: this compound is unique due to its specific combination of nonyl and phenyl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various industrial applications.
Propiedades
IUPAC Name |
dinonyl phenyl phosphite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43O3P/c1-3-5-7-9-11-13-18-22-25-28(27-24-20-16-15-17-21-24)26-23-19-14-12-10-8-6-4-2/h15-17,20-21H,3-14,18-19,22-23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKAHJVORJFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOP(OCCCCCCCCC)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174112 | |
| Record name | Dinonyl phenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20267-15-6 | |
| Record name | Phosphorous acid, dinonyl phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20267-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinonyl phenyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinonyl phenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinonyl phenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINONYL PHENYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5HGW93KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















